Cas no 76686-83-4 (3-(1H-1,2,4-Triazol-1-yl)propanenitrile)

3-(1H-1,2,4-Triazol-1-yl)propanenitrile is a versatile heterocyclic compound featuring a triazole moiety linked to a nitrile-functionalized propyl chain. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The triazole group offers robust stability and the ability to participate in hydrogen bonding, while the nitrile functionality provides a reactive handle for further derivatization, such as hydrolysis or nucleophilic addition. Its balanced polarity and moderate solubility in organic solvents facilitate its use in cross-coupling reactions and heterocyclic scaffold construction. The compound’s well-defined reactivity profile makes it a valuable building block in medicinal chemistry and material science research.
3-(1H-1,2,4-Triazol-1-yl)propanenitrile structure
76686-83-4 structure
Product Name:3-(1H-1,2,4-Triazol-1-yl)propanenitrile
CAS No:76686-83-4
MF:C5H6N4
MW:122.12793970108
MDL:MFCD03727265
CID:561947
PubChem ID:13271094
Update Time:2025-10-31

3-(1H-1,2,4-Triazol-1-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-propanenitrile(9CI)
    • 1H-1,2,4-Triazole-1-propanenitrile
    • 3-(1,2,4-triazol-1-yl)propanenitrile
    • 3-(1H-1,2,4-TRIAZOL-1-YL)PROPANENITRILE
    • 1-(2-cyanoethyl)-1,2,4-triazole
    • 1,2,4-triazole-1-propanenitrile
    • 3-(1H-1,2,4-triazole-1-yl)propanenitrile
    • AC1Q4SBT
    • AG-H-06173
    • AGN-PC-00LSE1
    • CTK5E3302
    • SureCN5094113
    • FK-0003
    • 76686-83-4
    • EN300-28535
    • FSRNFKKSRMNQDG-UHFFFAOYSA-N
    • CS-0244614
    • 3-(1H-1,2,4-triazol-1-yl)-propanenitrile
    • DTXSID90533594
    • BDA68683
    • 3-[1,2,4]Triazol-1-yl-propionitrile
    • SCHEMBL5094113
    • AKOS000206522
    • MFCD03727265
    • 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
    • MDL: MFCD03727265
    • Inchi: 1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2
    • InChI Key: FSRNFKKSRMNQDG-UHFFFAOYSA-N
    • SMILES: N1(C=NC=N1)CCC#N

Computed Properties

  • Exact Mass: 122.059246208g/mol
  • Monoisotopic Mass: 122.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 333.1±44.0 °C at 760 mmHg
  • Flash Point: 155.3±28.4 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:76686-83-4)3-(1H-1,2,4-Triazol-1-yl)propanenitrile
Order Number:A1224370
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:58
Price ($):236/348
Email:sales@amadischem.com

Additional information on 3-(1H-1,2,4-Triazol-1-yl)propanenitrile

3-(1H-1,2,4-Triazol-1-yl)propanenitrile: A Comprehensive Overview

3-(1H-1,2,4-Triazol-1-yl)propanenitrile, also known by its CAS number CAS No. 76686-83-4, is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a nitrile group with a triazole ring. The triazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is a key feature of this compound and contributes to its versatile reactivity and applications.

The molecular formula of 3-(1H-1,2,4-Triazol-1-yl)propanenitrile is C5H5N3, with a molecular weight of approximately 99.1 g/mol. Its structure consists of a propionitrile chain (CH2CH2CN) attached to the triazole ring at the 1-position. This arrangement allows for various substitution patterns and reactivity, making it a valuable building block in organic chemistry.

Recent studies have highlighted the potential of this compound in the development of novel materials and pharmaceuticals. For instance, researchers have explored its use as an intermediate in the synthesis of bioactive molecules, including antifungal agents and anticancer drugs. The triazole group in this compound has been shown to exhibit significant biological activity, particularly in modulating enzyme function and receptor binding.

In terms of physical properties, 3-(1H-1,2,4-Triazol-1-yl)propanenitrile is typically a crystalline solid with a melting point around 90°C and a boiling point of approximately 200°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its use in various synthetic protocols.

The synthesis of this compound involves several methods, including nucleophilic substitution and cyclization reactions. One common approach is the reaction of an alkyne with hydrazoic acid (HN3), followed by cyclization to form the triazole ring. This method has been optimized in recent years to improve yield and purity.

Applications of 3-(1H-1,2,4-Triazol-1-yl)propanenitrile span across multiple industries. In agriculture, it has been investigated as a potential ingredient in fungicides due to its ability to inhibit fungal growth. In the pharmaceutical sector, it serves as a precursor for drug development targeting various diseases.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound. Researchers are focusing on reducing waste and improving energy efficiency during production processes.

In conclusion, 3-(1H-1,2,4-Triazol-1-yl)propanenitrile, with its unique structure and diverse applications, remains an important compound in modern chemistry. Its role as an intermediate in organic synthesis continues to drive innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:76686-83-4)3-(1H-1,2,4-Triazol-1-yl)propanenitrile
A1224370
Purity:99%/99%
Quantity:500mg/1g
Price ($):236/348
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